Cas no 1270183-26-0 ((R)-2-AMINO-3-(4-BROMO-3-FLUOROPHENYL)PROPANOIC ACID HCL)

(R)-2-AMINO-3-(4-BROMO-3-FLUOROPHENYL)PROPANOIC ACID HCL Chemical and Physical Properties
Names and Identifiers
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- 1270183-26-0
- (R)-2-AMINO-3-(4-BROMO-3-FLUOROPHENYL)PROPANOICACIDHCL
- (R)-2-AMINO-3-(4-BROMO-3-FLUOROPHENYL)PROPANOIC ACID HCL
- AKOS017549340
- D-Phenylalanine, 4-bromo-3-fluoro-
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- Inchi: 1S/C9H9BrFNO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1
- InChI Key: KNQZVZHVJCIMTL-MRVPVSSYSA-N
- SMILES: BrC1C=CC(=CC=1F)C[C@H](C(=O)O)N
Computed Properties
- Exact Mass: 260.98007g/mol
- Monoisotopic Mass: 260.98007g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- Density: 1.660±0.06 g/cm3(Predicted)
- Boiling Point: 361.2±42.0 °C(Predicted)
- pka: 2.14±0.20(Predicted)
(R)-2-AMINO-3-(4-BROMO-3-FLUOROPHENYL)PROPANOIC ACID HCL Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1847016-1g |
(R)-2-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid |
1270183-26-0 | 98% | 1g |
¥10668.00 | 2024-08-09 | |
Ambeed | A837333-1g |
(R)-2-AMINO-3-(4-BROMO-3-FLUOROPHENYL)PROPANOIC ACID HCL |
1270183-26-0 | 95% | 1g |
$1016.0 | 2024-04-25 |
(R)-2-AMINO-3-(4-BROMO-3-FLUOROPHENYL)PROPANOIC ACID HCL Related Literature
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Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
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Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
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Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
Additional information on (R)-2-AMINO-3-(4-BROMO-3-FLUOROPHENYL)PROPANOIC ACID HCL
Recent Advances in the Study of (R)-2-AMINO-3-(4-BROMO-3-FLUOROPHENYL)PROPANOIC ACID HCL (CAS: 1270183-26-0)
The compound (R)-2-AMINO-3-(4-BROMO-3-FLUOROPHENYL)PROPANOIC ACID HCL (CAS: 1270183-26-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This chiral amino acid derivative, characterized by its bromo-fluoro-phenyl substituent, has been explored for its role as a building block in the synthesis of bioactive molecules, particularly in the design of enzyme inhibitors and receptor modulators.
Recent studies have focused on the synthesis and characterization of this compound, leveraging advanced techniques such as asymmetric catalysis and high-performance liquid chromatography (HPLC) to achieve high enantiomeric purity. The presence of both bromo and fluoro substituents on the phenyl ring enhances its utility in medicinal chemistry, as these halogens are known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates. Researchers have reported successful incorporation of this compound into peptide mimetics and small-molecule libraries aimed at targeting G-protein-coupled receptors (GPCRs) and kinases.
In a 2023 study published in the Journal of Medicinal Chemistry, (R)-2-AMINO-3-(4-BROMO-3-FLUOROPHENYL)PROPANOIC ACID HCL was utilized as a key intermediate in the development of novel inhibitors for the treatment of neurodegenerative diseases. The study demonstrated that derivatives of this compound exhibited potent activity against beta-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. The researchers highlighted the compound's ability to improve blood-brain barrier permeability, a critical factor in central nervous system (CNS) drug development.
Another significant application of this compound was reported in the field of oncology. A preclinical study published in Bioorganic & Medicinal Chemistry Letters explored its use in the design of proteolysis-targeting chimeras (PROTACs). These bifunctional molecules, which recruit E3 ubiquitin ligases to degrade target proteins, showed promising results in degrading oncogenic proteins in vitro. The bromo-fluoro-phenyl moiety was found to enhance the binding affinity of the PROTACs to their target proteins, thereby improving their efficacy.
Despite these advancements, challenges remain in the large-scale synthesis and optimization of (R)-2-AMINO-3-(4-BROMO-3-FLUOROPHENYL)PROPANOIC ACID HCL. Researchers are actively investigating greener synthetic routes and more efficient purification methods to address these issues. Additionally, further in vivo studies are needed to validate the therapeutic potential of this compound and its derivatives.
In conclusion, (R)-2-AMINO-3-(4-BROMO-3-FLUOROPHENYL)PROPANOIC ACID HCL (CAS: 1270183-26-0) represents a versatile and promising scaffold in medicinal chemistry. Its unique structural features and demonstrated bioactivity make it a valuable tool for the development of next-generation therapeutics. Ongoing research is expected to uncover additional applications and optimize its synthetic accessibility, paving the way for its broader use in drug discovery.
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